![molecular formula C10H12ClNO B2842298 [3-(3-Chlorophenyl)oxetan-3-YL]methylamine CAS No. 1393583-47-5](/img/structure/B2842298.png)

[3-(3-Chlorophenyl)oxetan-3-YL]methylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

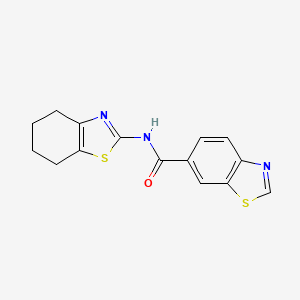

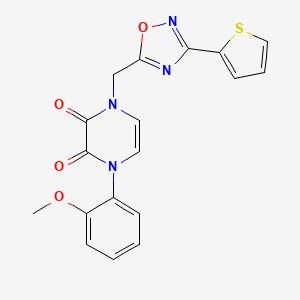

“[3-(3-Chlorophenyl)oxetan-3-YL]methylamine” is a chemical compound with the molecular formula C10H12ClNO . It is related to “[3-(3-chlorophenyl)oxetan-3-yl]methanol”, which has a CAS Number of 1432492-63-1 .

Molecular Structure Analysis

The InChI code for “[3-(3-chlorophenyl)oxetan-3-yl]methanol” is 1S/C10H11ClO2/c11-9-3-1-2-8(4-9)10(5-12)6-13-7-10/h1-4,12H,5-7H2 . This suggests that the molecule contains a chlorophenyl group attached to an oxetane ring, which is further attached to a methylamine group .Physical And Chemical Properties Analysis

“[3-(3-Chlorophenyl)oxetan-3-yl]methanol” has a molecular weight of 198.65 . It is a liquid at room temperature and should be stored in a refrigerator .Scientific Research Applications

Photopolymerization Applications : The study by Guillaneuf et al. (2010) in the field of photopolymerization describes an alkoxyamine compound bearing a chromophore group, which is relevant to the structural features of [3-(3-Chlorophenyl)oxetan-3-YL]methylamine. This compound is useful as a photoiniferter, decomposing under UV irradiation to generate radicals, and has applications in nitroxide-mediated photopolymerization, particularly for materials like poly(n-butyl acrylate) (Guillaneuf et al., 2010).

Protein and Cell Membrane Modifications : Fraker and Speck (1978) discuss a chloroamide compound used for iodinating proteins and cell membranes. This process is significant in the context of [3-(3-Chlorophenyl)oxetan-3-YL]methylamine, as it highlights how chlorophenyl compounds can interact with biological systems for modification purposes (Fraker & Speck, 1978).

Monoamine Oxidase Inhibition : Ding and Silverman (1993) explore the transformation of heterocyclic reversible monoamine oxidase-B inhibitors into irreversible inhibitors by N-methylation. This study is relevant because it details how modifications in compounds similar to [3-(3-Chlorophenyl)oxetan-3-YL]methylamine can influence their inhibitory activity on enzymes like monoamine oxidase (Ding & Silverman, 1993).

Inactivation Mechanisms of Enzymes : Gates and Silverman (1989) provide insights into the mechanism of inactivation of monoamine oxidase by 3-[4-[(3-Chlorophenyl)methoxy]phenyl]-5-[(methylamino)methyl]-2-oxazolidinone. This research is pertinent in understanding the chemical behavior and potential enzymatic interactions of [3-(3-Chlorophenyl)oxetan-3-YL]methylamine (Gates & Silverman, 1989).

Synthesis and Bioactivity of Heterocyclic Compounds : Katariya et al. (2021) discuss the synthesis and bioactivity of heterocyclic compounds, highlighting the importance of chlorophenyl groups in drug discovery, particularly for their anticancer and antimicrobial properties. This indicates potential applications of [3-(3-Chlorophenyl)oxetan-3-YL]methylamine in similar contexts (Katariya et al., 2021).

Safety and Hazards

properties

IUPAC Name |

[3-(3-chlorophenyl)oxetan-3-yl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c11-9-3-1-2-8(4-9)10(5-12)6-13-7-10/h1-4H,5-7,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPCVOUQUNUQYNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CN)C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(3-Chlorophenyl)oxetan-3-YL]methylamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2842221.png)

![N'-[(tert-butoxy)carbonyl]-5-(trifluoromethyl)pyridine-2-carbohydrazide](/img/structure/B2842222.png)

![1-(4-bromophenyl)-5-(2-chlorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2842226.png)

![N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2842230.png)

![Ethyl 6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2842233.png)

![2-[3-(Benzyloxy)propyl]oxirane](/img/structure/B2842235.png)